molecular formula C8H5Cl2N3 B15368115 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine

Cat. No.: B15368115
M. Wt: 214.05 g/mol
InChI Key: SSXPCQOZMQMHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a methyl group at position 5. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes like dihydrofolate reductase (DHFR) .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

2,4-dichloro-6-methylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3/c1-4-2-5-6(9)12-8(10)13-7(5)11-3-4/h2-3H,1H3

InChI Key

SSXPCQOZMQMHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(N=C2Cl)Cl

Origin of Product

United States

Biological Activity

2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrido[2,3-d]pyrimidine family, which is characterized by a fused bicyclic structure. The presence of chlorine and methyl groups at specific positions contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in various cancer cell lines and also demonstrates potential antimicrobial activity against certain pathogens.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MDA-MB231 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) with IC50 values indicating potent activity.
  • Mechanism : The anticancer effects are mediated through apoptosis induction and cell cycle arrest at the G2/M phase by activating caspase pathways and causing DNA fragmentation .

2. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties:

  • Target Pathogens : It has been tested against various microbes, showing efficacy in inhibiting the growth of Pneumocystis carinii and Toxoplasma gondii, highlighting its potential in treating parasitic infections .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerMDA-MB231 (Breast), DU145 (Prostate), A549 (Lung)Varies (1.54 - 3.36)Induction of apoptosis, G2/M phase arrest
AntimicrobialPneumocystis carinii, Toxoplasma gondii< 3Inhibition of dihydrofolate reductase

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on prostate cancer cells. The compound demonstrated significant growth inhibition with an IC50 value of 1.54 µM against PC-3 cells. Mechanistically, it was found to induce apoptosis through caspase activation and DNA damage .

Case Study 2: Antimicrobial Potential
In vitro studies assessed the compound's efficacy against C. parvum in canine kidney epithelial cells. The results indicated that at submicromolar concentrations, the compound effectively inhibited the growth of the parasite, suggesting its potential use in treating opportunistic infections in immunocompromised patients .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocycle Variations

Compound Name Core Structure Substituents Key Structural Difference Evidence ID
2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 2-Cl, 4-Cl, 6-CH₃ Reference compound
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-Cl, 4-Cl, 6-CH₃ Pyridine ring replaced with thiophene
2,4,7-Trichloropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine 2-Cl, 4-Cl, 7-Cl Additional Cl at position 7
BW301U (Antifolate) Pyrido[2,3-d]pyrimidine 2-NH₂, 4-NH₂, 5-CH₃, 6-(2,5-dimethoxybenzyl) Cl replaced with NH₂; bulky aryl substituent

Key Observations :

  • Additional chlorine at position 7 () increases steric hindrance, which may limit solubility but enhance halogen bonding in hydrophobic pockets .

Functional Group Modifications

Chlorine vs. Amino Substitutions
  • Chlorine Substituents : Enhance electrophilicity and metabolic stability but may reduce solubility. This compound’s chlorines facilitate covalent interactions with cysteine residues in target proteins .
  • Amino Substituents: BW301U (2,4-diamino derivative) demonstrates improved DHFR inhibition (IC₅₀ = 0.025 µM) compared to methotrexate (IC₅₀ = 0.045 µM) due to hydrogen-bonding interactions with DHFR’s active site .
Methyl vs. Bulky Aryl Groups
  • The 6-methyl group in the reference compound provides moderate steric bulk, while BW301U’s 6-(2,5-dimethoxybenzyl) group enhances hydrophobic interactions but may limit blood-brain barrier penetration .

Critical Findings :

  • BW301U’s 2,4-diamino groups and bulky aryl substituent confer 1000-fold higher potency against MTX-resistant cell lines compared to methotrexate .
  • Chlorine substituents in pyrido[2,3-d]pyrimidines correlate with improved target engagement but may increase cytotoxicity .

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-6-methyl-pyrido[2,3-d]pyrimidine?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation of substituted pyrimidine precursors with amines or alcohols. For example, methyl 2-(4,6-dichloropyrimidin-5-yl)acetate can react with substituted benzylamines under reflux conditions in ethanol to form pyrido[2,3-d]pyrimidine derivatives . Key steps include cyclization and halogenation, with chlorination at the 2- and 4-positions achieved using POCl₃ or PCl₃. Reaction yields depend on solvent polarity and temperature gradients .

Example Reaction Scheme:

StepReagents/ConditionsYield (%)
1Ethanol, reflux65–75
2POCl₃, 80°C, 12 h85–90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for the related compound 6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine (R-factor = 0.054) .
  • ¹H/¹³C NMR identifies substituent patterns: The methyl group at position 6 typically resonates at δ 2.4–2.6 ppm, while pyrimidine protons appear as doublets (δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 255.0422 for C₉H₆Cl₂N₃) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and activation energies. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Computational models can also identify steric clashes in intermediates, guiding substituent modifications to improve yields .

Case Study:

ParameterTrial 1 (Experimental)Trial 2 (DFT-Guided)
SolventEthanolDMF
Reaction Time (h)2412
Yield (%)6889

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges). A systematic approach includes:

  • Dose-response curves across multiple cell lines (e.g., HCT-116 vs. MCF-7) .
  • Structural analogs comparison : Modifying the methyl or chloro substituents alters activity. For example, 7-substituted analogs show enhanced anticancer potency due to improved lipophilicity .

Q. What strategies improve regioselectivity in derivatization reactions at the 2- and 4-positions?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., using Boc groups at position 6) to direct functionalization .
  • Catalyst tuning : Pd(PPh₃)₄ promotes cross-coupling at the 4-position, while CuI favors 2-position reactions .

Q. How do steric and electronic factors influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : The 6-methyl group reduces accessibility to the 4-position, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency .
  • Electronic effects : Electron-withdrawing chloro groups activate the pyrimidine ring for nucleophilic substitution, as shown in Suzuki-Miyaura couplings with aryl boronic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.